3-tert-Butoxycarbonylamino-4-(2,4-difluoro-phenyl)-butyric acid
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Overview
Description
3-tert-Butoxycarbonylamino-4-(2,4-difluoro-phenyl)-butyric acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The presence of the difluoro-phenyl group adds to its unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxycarbonylamino-4-(2,4-difluoro-phenyl)-butyric acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Intermediate Amine: The initial step involves the synthesis of the amine intermediate, which is achieved through a series of reactions including nitration, reduction, and amination.
Introduction of the Boc Protecting Group: The amine intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Formation of the Butyric Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxycarbonylamino-4-(2,4-difluoro-phenyl)-butyric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluoro-phenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-tert-Butoxycarbonylamino-4-(2,4-difluoro-phenyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-Butoxycarbonylamino-4-(2,4-difluoro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions. The difluoro-phenyl group enhances the compound’s binding affinity to target molecules, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butoxycarbonylamino-4-phenyl-butyric acid: Lacks the difluoro substituents, resulting in different chemical properties.
3-tert-Butoxycarbonylamino-4-(2,4-dichloro-phenyl)-butyric acid: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
3-tert-Butoxycarbonylamino-4-(2,4-difluoro-phenyl)-butyric acid is unique due to the presence of the difluoro-phenyl group, which imparts distinct chemical properties and enhances its utility in various fields. The combination of the Boc protecting group and the difluoro-phenyl group makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYHWLQWAVCDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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